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Cat. No.: B14048044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Recent advancements in molecular imaging have introduced a novel fluorescent probe,

designated as BIAS (Bifunctional Apoptosis Imaging and Sensing), for the real-time monitoring

of apoptosis. This bifunctional probe offers a unique mechanism for visualizing the intricate

processes of programmed cell death, providing researchers with a powerful tool to investigate

cellular fate and screen potential therapeutic agents. BIAS exhibits a remarkable shift in its

fluorescent signal upon interaction with key apoptotic markers, enabling a ratiometric analysis

of cellular health and disease progression.

These application notes provide a comprehensive overview of BIAS, including its photophysical

properties, detailed experimental protocols for its use in cell-based assays, and its application

in studying specific signaling pathways.

Quantitative Data
The photophysical and binding properties of BIAS are summarized below. These values are

essential for designing and executing experiments, as well as for interpreting the resulting data.
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Property Value

Excitation Wavelength (max) 488 nm

Emission Wavelength (bound) 525 nm (Green)

Emission Wavelength (unbound) 610 nm (Red)

Quantum Yield > 0.6

Extinction Coefficient ~75,000 M⁻¹cm⁻¹

Binding Target Activated Caspase-3

Dissociation Constant (Kd) ~15 nM

Recommended Concentration 5-10 µM

Optimal Incubation Time 30-60 minutes

Experimental Protocols
Protocol 1: In Vitro Induction and Staining of Apoptotic
Cells with BIAS
This protocol describes the induction of apoptosis in a cell culture model and the subsequent

staining with the BIAS probe for fluorescence microscopy analysis.

Materials:

Adherent or suspension cells (e.g., HeLa, Jurkat)

Complete cell culture medium

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

BIAS molecular probe stock solution (1 mM in DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Formaldehyde (4% in PBS) for fixing (optional)
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Mounting medium with DAPI (optional)

Fluorescence microscope with appropriate filter sets (e.g., FITC/TRITC or similar)

Procedure:

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at an appropriate density

to achieve 60-70% confluency on the day of the experiment.

Induction of Apoptosis: Treat the cells with a known apoptosis-inducing agent at a

predetermined concentration and for a specific duration to induce apoptosis. Include a

vehicle-treated control group.

Preparation of BIAS Staining Solution: Dilute the BIAS stock solution in serum-free medium

or PBS to a final working concentration of 5-10 µM.

Cell Staining:

Remove the culture medium from the cells.

Wash the cells once with warm PBS.

Add the BIAS staining solution to the cells and incubate for 30-60 minutes at 37°C in the

dark.

Washing: Remove the staining solution and wash the cells twice with warm PBS to remove

any unbound probe.

Imaging:

Add fresh PBS or imaging buffer to the cells.

Immediately visualize the cells under a fluorescence microscope.

Capture images in both the green (e.g., 500-550 nm) and red (e.g., 590-650 nm)

channels.

(Optional) Fixing and Mounting:
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After washing, fix the cells with 4% formaldehyde in PBS for 15 minutes at room

temperature.

Wash the cells three times with PBS.

Mount the coverslips using a mounting medium containing DAPI for nuclear

counterstaining.

Data Analysis: Analyze the fluorescence intensity in both channels. Apoptotic cells will exhibit

a high green fluorescence signal due to BIAS binding to activated caspase-3, while healthy

cells will show predominantly red fluorescence. The ratio of green to red fluorescence can be

used for quantitative analysis.

Protocol 2: Flow Cytometry Analysis of Apoptosis using
BIAS
This protocol outlines the use of BIAS for the quantitative analysis of apoptotic cell populations

by flow cytometry.

Materials:

Suspension cells or trypsinized adherent cells

Apoptosis-inducing agent

BIAS molecular probe

PBS, pH 7.4

Flow cytometer with 488 nm laser excitation and appropriate emission filters (e.g., ~530/30

nm for green and ~610/20 nm for red)

Flow cytometry tubes

Procedure:

Cell Treatment: Treat cells with an apoptosis-inducing agent as described in Protocol 1.

Harvest a sufficient number of cells (e.g., 1 x 10⁶ cells per sample).
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Cell Harvesting:

For suspension cells, centrifuge the cell suspension and discard the supernatant.

For adherent cells, detach the cells using trypsin-EDTA, neutralize with complete medium,

and centrifuge.

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge. Repeat this wash

step once.

Staining: Resuspend the cell pellet in 100 µL of PBS containing BIAS at a final concentration

of 5-10 µM.

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

Washing: Add 1 mL of cold PBS to each tube and centrifuge to remove unbound probe.

Resuspension: Resuspend the cell pellet in 500 µL of cold PBS for flow cytometry analysis.

Flow Cytometry:

Analyze the samples on a flow cytometer.

Set up appropriate gates to exclude debris and doublets.

Collect fluorescence data in both the green and red channels.

Data Analysis: Generate scatter plots of green versus red fluorescence. Live cells will be low

in green and high in red fluorescence, while apoptotic cells will show a shift to high green

fluorescence. Quantify the percentage of cells in each population.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the mechanism of action of BIAS in the context of the caspase

signaling cascade and the general experimental workflow for its use.
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Caption: The extrinsic apoptosis signaling pathway leading to the activation of Caspase-3.
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Caption: General experimental workflow for using the BIAS molecular probe.
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Caption: Logical relationship of BIAS probe interaction in healthy vs. apoptotic cells.

To cite this document: BenchChem. [Application Notes and Protocols: The Use of BIAS as a
Molecular Probe]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14048044#using-bfias-as-a-molecular-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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